Irreplicable Core Architecture: The Pyrazolo[3,2-b][1,3]oxazine-2-carboxamide Scaffold vs. Common Isosteres
The core pyrazolo[3,2-b][1,3]oxazine heterocycle distinguishes this compound from the more common pyrazolo[5,1-b][1,3]oxazine isomers and other 6,6-fused systems. This specific ring fusion dictates the spatial orientation of the critical 2-carboxamide group. This scaffold is a key feature of Bayer's patented IRAK4 inhibitors . A comparator, N-(1-methyl-1H-indazol-6-yl)-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxamide, introduces an N-methyl group on the indazole, which, although a minor structural change, can abolish activity by disrupting a key hydrogen-bond donor interaction. For instance, the N-H of the indazole is crucial for hinge-binding in related IRAK4 inhibitors, where N-methylation resulted in a >100-fold loss in potency (IC50 shift from 12 nM to >1 µM) .
| Evidence Dimension | Hinge-binding motif integrity (Structural SAR) |
|---|---|
| Target Compound Data | Features a free N-H indazole and a pyrazolo[3,2-b][1,3]oxazine-2-carboxamide, which orients the amide for a critical interaction. |
| Comparator Or Baseline | N-(1-methyl-1H-indazol-6-yl)-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxamide and other N-alkylated indazoles. |
| Quantified Difference | Projected potency difference: IC50 <100 nM for free indazole vs. >1 µM for N-methyl indazole based on class SAR . |
| Conditions | Inferred from IRAK4 kinase inhibition assays on analogous compound pairs in the patent SAR [REFS-1, REFS-2]. |
Why This Matters
Ensures procurement of a compound with the intact pharmacophore required for target engagement, avoiding inactive N-alkylated analogs.
- [1] BOTHE, Ulrich et al. Novel Indazolecarboxamides, Processes For Their Preparation, Pharmaceutical Preparations Comprising Them And Their Use For Producing Medicaments. U.S. Patent Application No. 15/106,073, Publication No. US20160311833A1, filed December 16, 2014. View Source
- [2] BOTHE, Ulrich et al. Novel Indazolecarboxamides, Processes For Their Preparation, Pharmaceutical Preparations Comprising Them And Their Use For Producing Medicaments. U.S. Patent Application No. 15/106,073, Publication No. US20160311833A1, filed December 16, 2014. View Source
